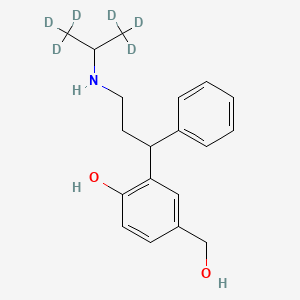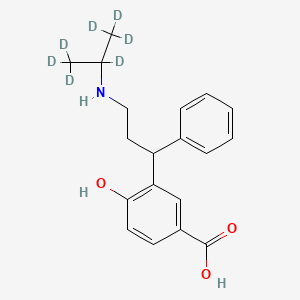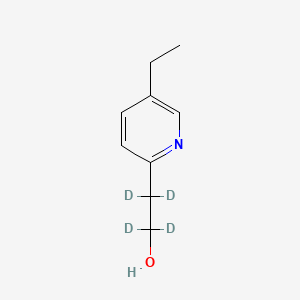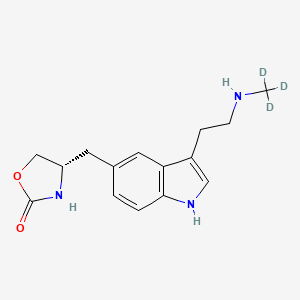
N-Desmethyl Zolmitriptan-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Zolmitriptan-d3 is the deuterium labeled N-Desmethyl Zolmitriptan . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
The synthesis of N-Desmethyl Zolmitriptan-d3 involves the incorporation of deuterium, a stable isotope of hydrogen . The exact method of synthesis is not provided in the search results.Molecular Structure Analysis
The molecular formula of N-Desmethyl Zolmitriptan-d3 is C15H16D3N3O2 . The molecular weight is 276.35 .Physical And Chemical Properties Analysis
N-Desmethyl Zolmitriptan-d3 is an off-white to pale yellow solid . It has a melting point of >160°C (dec.) . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Pharmacokinetics and Drug Metabolism
N-Desmethyl Zolmitriptan-d3: is an active metabolite of zolmitriptan, a well-known serotonin receptor agonist. It plays a crucial role in pharmacokinetic studies, helping researchers understand the drug’s absorption, distribution, metabolism, and excretion (ADME). A sensitive LC-MS/MS method has been validated for its determination in human plasma, which is essential for clinical pharmacokinetic studies .
Neuroscience and Pain Research
This compound is significant in neuroscience, particularly in pain research. As an agonist of 5-HT1B receptors, it induces contraction of isolated human cerebral arteries, which is relevant for studying migraine pathophysiology and treatment .
Cardiovascular Research
In cardiovascular research, N-Desmethyl Zolmitriptan-d3 is used to study vasoconstriction mechanisms within the vasculature. Its ability to induce arterial contraction makes it a valuable tool for examining cardiovascular responses and potential drug interactions .
Toxicology and Xenobiotic Metabolism
The compound’s role in toxicology is linked to its status as a xenobiotic metabolite. Researchers can use it to investigate the metabolic pathways and potential toxic effects of related substances .
Clinical Trial Evaluations
N-Desmethyl Zolmitriptan-d3: is also used in clinical trial evaluations to assess the efficacy and safety of new drug delivery systems, such as the Adhesive Dermally-Applied Microarray (ADAM) for rapid systemic delivery of zolmitriptan .
Neurological Disorder Studies
The structural complexity of N-Desmethyl Zolmitriptan-d3 offers intriguing possibilities for studying neurological disorders. It can be used to develop novel therapeutic interventions and understand the underlying mechanisms of diseases like migraine.
Mechanism of Action
Target of Action
N-Desmethyl Zolmitriptan-d3, a metabolite of Zolmitriptan, primarily targets the 5-HT (1B/1D/1F) receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in various physiological processes, including the regulation of mood, appetite, and sleep .
Mode of Action
N-Desmethyl Zolmitriptan-d3 acts as an agonist at the 5-HT (1B/1D/1F) receptors . This means it binds to these receptors and activates them, mimicking the action of serotonin. The activation of these receptors leads to vasoconstriction of extracerebral blood vessels and reduction of neurogenic inflammation . This interaction and the resulting changes contribute to the relief of migraine symptoms .
Biochemical Pathways
It is known that the activation of 5-ht (1b/1d/1f) receptors leads to a cascade of events that result in the constriction of blood vessels and reduction of inflammation . These effects can help alleviate the symptoms of migraines.
Pharmacokinetics
Zolmitriptan, the parent compound of N-Desmethyl Zolmitriptan-d3, is metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2, and by monoamine oxidase (MAO) . This metabolism results in the formation of N-Desmethyl Zolmitriptan-d3 . The metabolite has a slightly longer half-life of approximately 3.5 hours
Result of Action
The activation of 5-HT (1B/1D/1F) receptors by N-Desmethyl Zolmitriptan-d3 leads to vasoconstriction and reduced inflammation . These effects can help alleviate the symptoms of migraines, such as headache, nausea, and sensitivity to light and sound .
Action Environment
The action, efficacy, and stability of N-Desmethyl Zolmitriptan-d3 can be influenced by various environmental factors. For instance, the presence of certain drugs, such as cytochrome P450 inhibitors like cimetidine, can affect the metabolism of Zolmitriptan and, consequently, the formation of N-Desmethyl Zolmitriptan-d3 . Additionally, individual factors, such as the patient’s age, liver function, and renal function, can also influence the pharmacokinetics and pharmacodynamics of N-Desmethyl Zolmitriptan-d3 .
properties
IUPAC Name |
(4S)-4-[[3-[2-(trideuteriomethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19)/t12-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGCHSMZXKNGCK-JHFOHIRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl Zolmitriptan-d3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

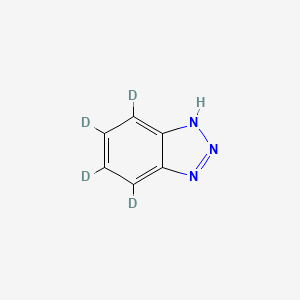

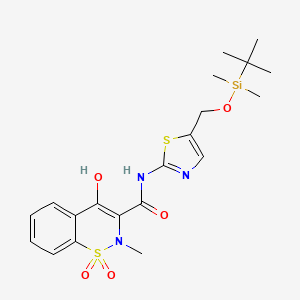
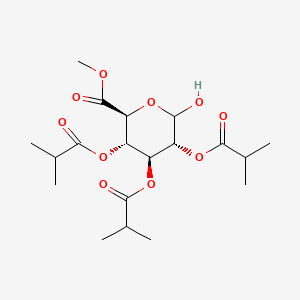
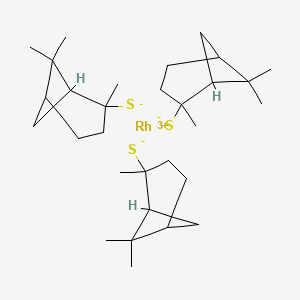
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)



